N,N-Dimethylformamide di-tert-butyl acetal
Overview
Description
“N,N-Dimethylformamide di-tert-butyl acetal” is a technical grade compound with a molecular weight of 203.32 . It is also known by the synonyms “1,1-Di-tert-butoxy-N,N-dimethylmethylamine” and "1,1-Di-tert-butoxytrimethylamine" .
Synthesis Analysis
This compound is used as a reagent in various syntheses. For instance, it has been used in the synthesis of (S)-2-(1-tert-butoxycarbonyl-2-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, 3-O-tert-butylmorphine, and tert-butylesters of pyrrole and indolecarboxylic acids .Molecular Structure Analysis
The linear formula of “N,N-Dimethylformamide di-tert-butyl acetal” is (CH3)2NCH[OC(CH3)3]2 . The InChI key is DBNQIOANXZVWIP-UHFFFAOYSA-N .Chemical Reactions Analysis
“N,N-Dimethylformamide di-tert-butyl acetal” is used as a derivatizing reagent. It has been used in a study to determine cocaine and benzoyl ecgonine in urine using GC with on-column alkylation . It has also been used in the preparation of indolizines via intermolecular cyclization of picolinium salts .Physical And Chemical Properties Analysis
“N,N-Dimethylformamide di-tert-butyl acetal” is a liquid with a refractive index of n20/D 1.413 (lit.) . It has a boiling point of 56-57 °C/8 mmHg (lit.) and a density of 0.848 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Amino Acid Esters
N,N-Dimethylformamide di-tert-butyl acetal: is utilized in the synthesis of amino acid esters, particularly in the protection of carboxylic acid moieties. This is crucial for the production of various pharmaceutical compounds and peptides .
Derivatization in Gas Chromatography
As a derivatizing agent, this compound is employed to modify substances to make them more amenable to gas chromatographic separation and detection. It’s particularly useful for the analysis of cocaine and benzoyl ecgonine in biological samples .
Preparation of Morphine Derivatives
In pharmacological research, 1,1-di-tert-Butoxytrimethylamine is used to create morphine derivatives like 3-O-tert-butylmorphine . These derivatives are studied for their potential as metabolically stable analgesics .
Synthesis of Pyrrole and Indole Derivatives
This compound is a key reagent in the synthesis of tert-butylesters of pyrrole- and indolecarboxylic acids. These derivatives are important in the development of new materials and bioactive molecules .
Intermolecular Cyclization Reactions
N,N-Dimethylformamide di-tert-butyl acetal: is used in intermolecular cyclization reactions to prepare indolizines. Indolizines are heterocyclic compounds that have applications in medicinal chemistry and as building blocks for complex molecules .
Protection of PPARgamma Agonists
In the field of metabolic disease research, this compound is used to protect the carboxylic acid moiety of peroxisome proliferator-activated receptor-gamma (PPARgamma) agonists. These agonists are investigated for their therapeutic potential in treating diabetes and obesity .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N,N-Dimethylformamide di-tert-butyl acetal are carboxylic acid moieties . It is used as a reagent in the protection of these moieties during chemical reactions .
Mode of Action
This compound acts as a derivatizing agent . It interacts with its targets by forming protective groups around them, preventing them from reacting with other substances in the reaction mixture . This allows for selective reactions to occur on other parts of the molecule.
Biochemical Pathways
N,N-Dimethylformamide di-tert-butyl acetal is involved in the synthesis of various compounds. For instance, it has been used in the preparation of indolizines via intermolecular cyclization of picolinium salts .
Result of Action
The result of N,N-Dimethylformamide di-tert-butyl acetal’s action is the successful synthesis of the desired products with high selectivity . By protecting certain groups on a molecule, it allows chemists to manipulate other parts of the molecule without interference .
Action Environment
The action of N,N-Dimethylformamide di-tert-butyl acetal can be influenced by various environmental factors. For instance, it is sensitive to moisture , and thus, reactions involving this compound are typically carried out under an inert atmosphere (such as nitrogen or argon) at controlled temperatures . Its boiling point is 56-57 °C at 8 mm Hg , and it is miscible with toluene and benzene .
properties
IUPAC Name |
N,N-dimethyl-1,1-bis[(2-methylpropan-2-yl)oxy]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-10(2,3)13-9(12(7)8)14-11(4,5)6/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNQIOANXZVWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(N(C)C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190284 | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide di-tert-butyl acetal | |
CAS RN |
36805-97-7 | |
Record name | N,N-Dimethylformamide di-tert-butyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36805-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036805977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(1,1-dimethylethoxy)-N,N,N-trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of N,N-Dimethylformamide di-tert-butyl acetal in organic synthesis?
A: N,N-Dimethylformamide di-tert-butyl acetal serves as a useful reagent for introducing the tert-butyl ester group into a variety of compounds. This is particularly useful for protecting carboxylic acid functionalities in multi-step syntheses. [, ] For example, it's been successfully employed to prepare tert-butyl esters of pyrrole- and indolecarboxylic acids. []
Q2: Can you provide an example of how N,N-Dimethylformamide di-tert-butyl acetal is used in medicinal chemistry research?
A: In a study focusing on Peroxisome Proliferator-Activated Receptor-γ (PPARγ), researchers utilized N,N-Dimethylformamide di-tert-butyl acetal to protect the carboxylic acid group of the PPARγ agonist GW7845. [, , ] This protection step was crucial for enabling subsequent radiolabeling with Carbon-11 and facilitating in vivo biodistribution studies. [, , ]
Q3: Is there an alternative method to synthesize N,N-Dimethylformamide di-tert-butyl acetal?
A: While N,N-Dimethylformamide di-tert-butyl acetal is commercially available, a novel synthetic method was reported involving an acid-catalyzed transacetalization of the readily accessible N,N-Dimethylformamide dimethyl acetal. [] This method offers a potentially more cost-effective route for researchers. []
Q4: Beyond carboxylic acids, are there other functionalities that N,N-Dimethylformamide di-tert-butyl acetal can react with?
A: Research indicates that N,N-Dimethylformamide di-tert-butyl acetal can also be employed to alkylate alcohols. For instance, it was used in the synthesis of 3-O-tert-Butylmorphine by reacting it with 6-O-acetylmorphine, followed by the removal of the 3-(dimethylamino)-2-propenoate group. []
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